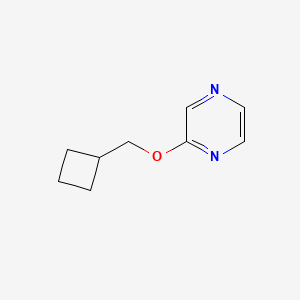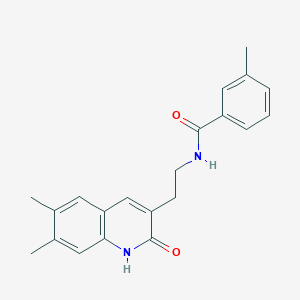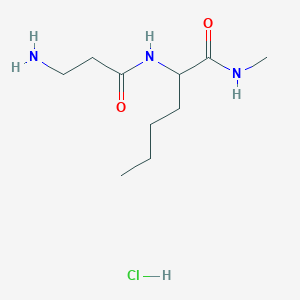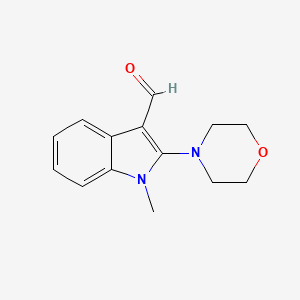![molecular formula C17H20N2O5 B2537787 2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 2305309-35-5](/img/structure/B2537787.png)
2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMA or 5-F-Pyr-T and is a pyrrole derivative.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMA has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide in lab experiments is its potential to target multiple pathways involved in disease progression. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several potential future directions for research on 2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide. These include further studies on its mechanism of action, optimization of its synthesis, and development of more potent analogs for use in various applications. Additionally, research on the potential use of FMA in combination with other drugs for the treatment of various diseases is an area of interest.
Synthesis Methods
The synthesis of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a multi-step process that involves the reaction of 5-formyl-2-pyrrolecarboxaldehyde with N-(3,4,5-trimethoxybenzyl)acetamide in the presence of a catalyst. The resulting product is purified using chromatography techniques.
Scientific Research Applications
2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. FMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(5-formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-22-14-6-11(7-15(23-2)17(14)24-3)9-18-16(21)8-12-4-5-13(10-20)19-12/h4-7,10,19H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOOTUFJUBQZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CC2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)


![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)